9-n-Butylfluorene
Overview
Description
9-n-Butylfluorene, also known as this compound, is a useful research compound. Its molecular formula is C17H18 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Applications : 9,9′-bifluorenylidene derivatives with ethyl units have shown promise as efficient hole-transporting materials in perovskite solar cells, surpassing the device efficiency of spiro-OMeTAD (Kula et al., 2020).
Plant Growth Regulation : The method for concentration and determination of 9-hydroxyfluorene-carbonic acid-(9)-n-butyl ester in rye straw offers a stable, photometric way to determine plant growth regulators (Fickentscher & Jackwerth, 1967).
Titration Indicator : 9-methylfluorene serves as a useful indicator for titrating common organometallic reagents, displaying a red color in THF solution and yellow in ether solution (Bowen et al., 2002).
Molecular Structure Analysis : The molecular structure of 9,9′-bifluorenyl bis(lithium tetramethylethylenediamine) revealed interesting bonding and structural effects, with implications for understanding olefinic bonds (Walczak & Stucky, 1975).
Synthesis of Organic Compounds : A study developed a simple, efficient method for the synthesis of 9-arylfluorenes, offering moderate to excellent yields and good functional group tolerance (Shen et al., 2015).
Optical Properties and Applications : A fluorene-based blue emission polymer with bulky 9,9-Dialkylfluorene substituents was developed, showing enhanced color purity and stability, potentially useful in LEDs and other light-emitting devices (Jin et al., 2009).
Stereochemistry in Chemical Reactions : Research on 9-fluorenyl systems highlighted the impact of rotational restriction and steric hindrance on the stereochemistry of reactions involving these compounds (Hou & Meyers, 2004).
Electrooptical Activity : 9-heterofluorenes are highly aromatic and electrooptically active, with oxidation of the heteroatom significantly affecting their molecular structures and properties (Chen et al., 2007).
Properties
IUPAC Name |
9-butyl-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-7,9-13H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDADLSAYYPJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423822 | |
Record name | 9-n-butylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-42-9 | |
Record name | 9-n-butylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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